2-[5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine
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Overview
Description
2-[5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine is an organic compound that features a triazole ring substituted with a chlorophenyl group and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine typically involves the formation of the triazole ring followed by the introduction of the chlorophenyl group and the ethanamine side chain. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with nitriles can lead to the formation of the triazole ring . The chlorophenyl group can be introduced via electrophilic substitution reactions, and the ethanamine side chain can be added through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-[5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and chlorophenyl-substituted amines. Examples include:
- 2-(4-chlorophenyl)ethylamine
- 3-(4-chlorophenyl)-1H-1,2,4-triazole
- 4-(3-(4-chlorophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
What sets 2-[5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine apart is its unique combination of the triazole ring and the chlorophenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C10H11ClN4 |
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Molecular Weight |
222.67 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethanamine |
InChI |
InChI=1S/C10H11ClN4/c11-8-3-1-7(2-4-8)10-13-9(5-6-12)14-15-10/h1-4H,5-6,12H2,(H,13,14,15) |
InChI Key |
GKUMMTJCSYLTOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CCN)Cl |
Origin of Product |
United States |
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